molecular formula C15H18ClN3O B011112 2-[(4-Chlorophenyl)methyl]-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-1-one CAS No. 107021-84-1

2-[(4-Chlorophenyl)methyl]-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-1-one

Cat. No. B011112
M. Wt: 291.77 g/mol
InChI Key: GUDHIBLACZULSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-Chlorophenyl)methyl]-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-1-one, also known as Clotrimazole, is a synthetic antifungal medication used to treat various fungal infections. Clotrimazole belongs to the class of azole antifungal drugs and is used to treat infections caused by fungi such as Candida, Aspergillus, and dermatophytes. The chemical structure of Clotrimazole is characterized by the presence of a triazole ring and a chlorophenyl group, which are responsible for its antifungal activity.

Mechanism Of Action

2-[(4-Chlorophenyl)methyl]-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-1-one exerts its antifungal activity by inhibiting the synthesis of ergosterol, which is an essential component of the fungal cell membrane. The inhibition of ergosterol synthesis leads to the disruption of the fungal cell membrane, resulting in the death of the fungal cell.

Biochemical And Physiological Effects

2-[(4-Chlorophenyl)methyl]-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-1-one has been shown to have minimal toxicity and is well-tolerated by patients. However, 2-[(4-Chlorophenyl)methyl]-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-1-one may cause skin irritation or allergic reactions in some individuals. 2-[(4-Chlorophenyl)methyl]-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-1-one is metabolized in the liver and excreted in the urine.

Advantages And Limitations For Lab Experiments

2-[(4-Chlorophenyl)methyl]-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-1-one is a widely used antifungal drug and has been extensively studied for its antifungal activity. 2-[(4-Chlorophenyl)methyl]-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-1-one has several advantages in lab experiments, including its low toxicity and well-established mechanism of action. However, 2-[(4-Chlorophenyl)methyl]-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-1-one may have limitations in some experiments due to its specificity for fungi and lack of activity against other microorganisms.

Future Directions

There are several future directions for the research and development of 2-[(4-Chlorophenyl)methyl]-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-1-one. One potential direction is the development of new formulations of 2-[(4-Chlorophenyl)methyl]-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-1-one that can be used for the treatment of systemic fungal infections. Another direction is the investigation of the potential of 2-[(4-Chlorophenyl)methyl]-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-1-one as a treatment for other diseases, such as cancer, due to its ability to inhibit the synthesis of ergosterol, which is also involved in the synthesis of cholesterol in humans. Additionally, the development of new analogs of 2-[(4-Chlorophenyl)methyl]-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-1-one with enhanced antifungal activity and reduced toxicity may also be an area of future research.

Synthesis Methods

2-[(4-Chlorophenyl)methyl]-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-1-one is synthesized by a multistep process that involves the reaction of 2-chloro-4-nitrobenzyl chloride with 3,3-dimethyl-1-butanol to form 2-(4-chlorophenyl)-3,3-dimethylbutan-2-ol. This intermediate is then reacted with 1,2,4-triazole-1-yl-acetic acid to yield 2-[(4-Chlorophenyl)methyl]-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-1-one.

Scientific Research Applications

2-[(4-Chlorophenyl)methyl]-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-1-one has been extensively studied for its antifungal activity and has been used in various scientific research applications. 2-[(4-Chlorophenyl)methyl]-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-1-one has been shown to inhibit the growth of various fungi, including Candida albicans, Aspergillus fumigatus, and Trichophyton mentagrophytes. 2-[(4-Chlorophenyl)methyl]-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-1-one has also been used in combination with other drugs to enhance their antifungal activity.

properties

CAS RN

107021-84-1

Product Name

2-[(4-Chlorophenyl)methyl]-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-1-one

Molecular Formula

C15H18ClN3O

Molecular Weight

291.77 g/mol

IUPAC Name

2-[(4-chlorophenyl)methyl]-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-1-one

InChI

InChI=1S/C15H18ClN3O/c1-15(2,3)13(14(20)19-10-17-9-18-19)8-11-4-6-12(16)7-5-11/h4-7,9-10,13H,8H2,1-3H3

InChI Key

GUDHIBLACZULSY-UHFFFAOYSA-N

SMILES

CC(C)(C)C(CC1=CC=C(C=C1)Cl)C(=O)N2C=NC=N2

Canonical SMILES

CC(C)(C)C(CC1=CC=C(C=C1)Cl)C(=O)N2C=NC=N2

synonyms

1-(4-chlorobenzyl)-(1H-1,2,4-triazol-yl)-pinacolone

Origin of Product

United States

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